![molecular formula C19H23NO4S2 B3729705 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine](/img/structure/B3729705.png)
1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine
Overview
Description
1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine is a complex organic compound that belongs to the class of sulfonyl-containing piperidines This compound is characterized by the presence of a piperidine ring substituted with benzenesulfonyl and dimethylphenyl groups
Preparation Methods
The synthesis of 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine typically involves multi-step organic reactions. One common method involves the sulfonylation of a piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process efficiently .
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cells, resulting in various biological effects. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards target enzymes .
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine can be compared with other sulfonyl-containing piperidines and benzenesulfonyl derivatives:
Benzenesulfonyl chloride: A simpler compound used in the synthesis of various sulfonyl derivatives.
Piperidine derivatives: Compounds like N-sulfonylpiperidines and N-alkylpiperidines share structural similarities but differ in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15-13-18(25(21,22)17-9-5-3-6-10-17)16(2)19(14-15)26(23,24)20-11-7-4-8-12-20/h3,5-6,9-10,13-14H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKJFMHQXSNWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N2CCCCC2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



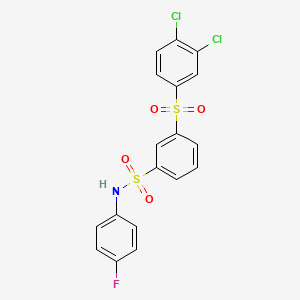
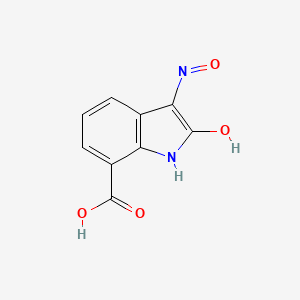
![4-(2-Chloro-6-fluorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B3729651.png)
![2-[(3-bromobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3729659.png)
![N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine](/img/structure/B3729660.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-furamide](/img/structure/B3729666.png)
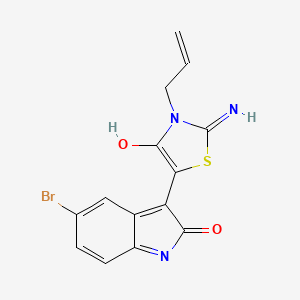
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3729685.png)
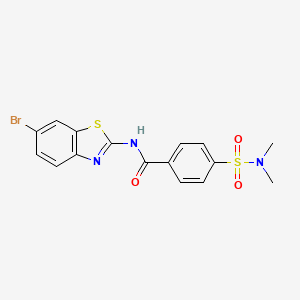
![3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729709.png)
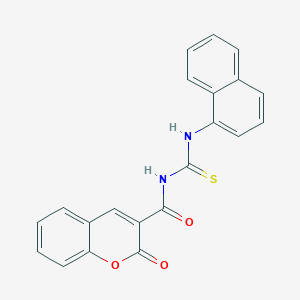
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide](/img/structure/B3729732.png)
